REACTION_CXSMILES
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[CH2:1]([C:13]1[CH:14]=[CH:15][C:16]2[CH2:17][C:18]3[C:31]([C:32](=O)[C:33]=2[CH:34]=1)=[CH:30][C:29]1[CH2:28][C:27]2[C:22](=[CH:23][C:24]([CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])=[CH:25][CH:26]=2)[C:21](=O)[C:20]=1[CH:19]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>COCCOCCOC>[CH2:36]([C:24]1[CH:25]=[CH:26][C:27]2[C:22](=[CH:21][C:20]3[C:29]([CH:28]=2)=[CH:30][C:31]2[C:18](=[CH:17][C:16]4[C:33]([CH:32]=2)=[CH:34][C:13]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:14][CH:15]=4)[CH:19]=3)[CH:23]=1)[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]
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Name
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3,10-didodecyl-7,14-dihydropentacene-5,12-dione
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Quantity
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8.5 g
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Type
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reactant
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Smiles
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C(CCCCCCCCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCCCCCCCC)=O
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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COCCOCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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flushed with nitrogen for 15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
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To this was added 4.46 grams of sodium borohydride
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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ADDITION
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Details
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42 mL of methanol was added slowly
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature for 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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To this was added 1.2 grams of sodium borohydride
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Type
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STIRRING
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Details
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stirring
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Type
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ADDITION
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Details
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To the resulting mixture was added 60 mL of acetic acid
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Type
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TEMPERATURE
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Details
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the mixture was heated at 60° C. for one hour
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Duration
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1 h
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Type
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ADDITION
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Details
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To this mixture was added 43 mL of concentrated hydrochloric acid
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Type
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TEMPERATURE
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Details
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heating
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Type
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WAIT
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Details
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was continued at 60° C. for one hour
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Duration
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1 h
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Type
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ADDITION
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Details
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To the resulting mixture was added 100 mL of water
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Type
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TEMPERATURE
|
Details
|
the mixture cooled to room temperature
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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CUSTOM
|
Details
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dried
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Reaction Time |
16 h |
Name
|
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Type
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product
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Smiles
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C(CCCCCCCCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCCCCCCCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |